![molecular formula C23H23ClN4O4S B2737860 N-(3'-acetyl-5-chloro-2-oxo-1-(3-(o-tolyloxy)propyl)-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide CAS No. 919053-41-1](/img/structure/B2737860.png)
N-(3'-acetyl-5-chloro-2-oxo-1-(3-(o-tolyloxy)propyl)-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide
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Overview
Description
Scientific Research Applications
Synthesis and Raw Material for Drug Synthesis
- The compound N,N’-(2-oxo-3’H-spiro[indoline-3,2’-[1,3,4] thiadiazole]-3’5’-diyl)diacetamide, a similar heterocyclic spiro derivative, was synthesized from isatin extracted from the Couroupita guianesis, demonstrating the compound's role as a potential raw material for drug synthesis (Tripathi & Sonawane, 2013).
Antimicrobial Activity
- A study on N-(3'-acetyl-8-nitro-2,3-dihydro-1H,3'H-spiro[quinoline-4,2'-[1,3,4]thiadiazol]-5'-yl) acetamides showed induced cell death in MCF-7 cells via G2/M Phase Cell Cycle Arrest, indicating potential antimicrobial and anticancer applications (Shyamsivappan et al., 2022).
Corrosion Inhibition
- Thiadiazoline compounds, sharing a core structure with the chemical , have been investigated for their corrosion inhibition capabilities for petroleum oil well/tubing steel, demonstrating the compound's potential in industrial applications (Tiwari, Mitra, & Yadav, 2021).
Synthesis of Heterocyclic Compounds
- The synthesis of various heterocyclic compounds, including those similar to the target compound, has been explored for their potential applications in creating novel antibacterial agents. This highlights the versatility of such compounds in the synthesis of potentially therapeutic agents (Borad, Bhoi, Parmar, & Patel, 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[4-acetyl-5'-chloro-1'-[3-(2-methylphenoxy)propyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O4S/c1-14-7-4-5-8-20(14)32-12-6-11-27-19-10-9-17(24)13-18(19)23(21(27)31)28(16(3)30)26-22(33-23)25-15(2)29/h4-5,7-10,13H,6,11-12H2,1-3H3,(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQVZQDCKKJMSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCN2C3=C(C=C(C=C3)Cl)C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3'-acetyl-5-chloro-1-[3-(2-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide |
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